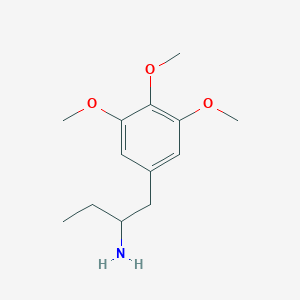

1-(3,4,5-Trimethoxyphenyl)butan-2-amine

Description

Properties

CAS No. |

17097-73-3 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3 |

InChI Key |

DCYONQVUAUEKAJ-UHFFFAOYSA-N |

SMILES |

CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |

Canonical SMILES |

CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)butan-2-amine的详细简介

This compound 是一种苯乙胺衍生物,其核心结构包含一个丁胺链(butan-2-amine)和3,4,5-三甲氧基苯基取代基。该化合物的分子式为 C₁₃H₂₁NO₃,分子量约为 239.31 g/mol。其结构特征为苯环上的三个甲氧基(-OCH₃)分别位于3、4、5位,且丁胺链的氨基(-NH₂)位于第二个碳原子(butan-2-amine)。这种取代模式赋予其独特的理化性质,例如较高的脂溶性(XLogP3估计值约为2.5)和潜在的生物活性,可能涉及神经系统或受体的相互作用。

与类似化合物的对比分析

结构差异与理化性质比较

以下表格总结了 This compound 与几种关键类似化合物的结构及理化参数:

| 化合物名称 | 分子式 | 取代基位置 | 碳链长度 | 分子量 (g/mol) | XLogP3 | 氢键供体/受体数 |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₂₁NO₃ | 3,4,5-OCH₃ | 丁胺 | 239.31 | ~2.5 | 1 / 4 |

| 1-(2,4,5-Trimethoxyphenyl)propan-2-amine (TMA-2) | C₁₂H₁₉NO₃ | 2,4,5-OCH₃ | 丙胺 | 225.28 | 1.8 | 1 / 4 |

| 1-(3,4-Dimethoxyphenyl)butan-2-amine | C₁₂H₁₉NO₂ | 3,4-OCH₃ | 丁胺 | 209.28 | 1.7 | 1 / 3 |

| 1-(3-Methoxyphenyl)butan-2-amine | C₁₁H₁₇NO | 3-OCH₃ | 丁胺 | 179.26 | 1.3 | 1 / 2 |

关键差异分析 :

- 取代基数量与位置 :3,4,5-三甲氧基的强吸电子效应和空间位阻可能增强其与受体(如5-HT₂A)的亲和力,而2,4,5-三甲氧基(如TMA-2)因取代基位置不同可能导致活性差异。

- 碳链长度 :丁胺链(4碳)比丙胺(3碳)更长,可能延长代谢时间或改变穿透血脑屏障的效率。

- 脂溶性 :XLogP3值随甲氧基数增加而升高,表明三甲氧基衍生物更易透过脂质膜,但可能伴随毒性风险。

生物活性与药理学对比

This compound 的活性尚未被广泛研究,但可通过类似化合物推测其潜在作用:

TMA-2(2,4,5-Trimethoxyphenylpropan-2-amine) :作为迷幻剂,其通过激活5-HT₂A受体产生幻觉作用,但因神经毒性被列为管制药物。相较之下,3,4,5-三甲氧基衍生物可能因取代基对称性更强而具有更高的受体选择性。

3,4-二甲氧基类似物 :如1-(3,4-Dimethoxyphenyl)butan-2-amine,其活性通常较弱,可能仅表现轻微的中枢兴奋作用,表明甲氧基数量对活性至关重要。

其他三甲氧基衍生物 :如喹唑啉类化合物,其3,4,5-三甲氧基苯基可增强抗肿瘤活性,提示该取代基在药物设计中具有广泛潜力。

合成方法与化学稳定性

研究展望与挑战

活性验证 :需通过体外受体结合实验(如放射性配体竞争实验)明确其对5-HT、多巴胺等受体的亲和力。

毒理学评估 :类似TMA类化合物的神经毒性需通过动物模型(如啮齿类)系统评估。

结构优化 :探索碳链缩短(如丙胺)或引入氟代基团(如)以改善代谢稳定性。

表格总结:关键化合物对比

| 特性 | This compound | TMA-2 | 1-(3,4-Dimethoxyphenyl)butan-2-amine |

|---|---|---|---|

| 受体亲和力(5-HT₂A) | 推测高 | 高(文献证实) | 低 |

| 代谢半衰期 | 预计较长(丁胺链) | 中等(丙胺链) | 短(二甲氧基) |

| 管制状态 | 未明确 | Schedule I | 未管制 |

参考文献

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.